3-(4-Propylphenyl)oxolan-3-ol
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Overview
Description
3-(4-Propylphenyl)oxolan-3-ol is an organic compound characterized by a propyl group attached to a phenyl ring, which is further connected to an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Propylphenyl)oxolan-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with 4-propylbenzaldehyde and ethylene oxide.
Reaction Conditions: The reaction is carried out under basic conditions, often using sodium hydroxide as a catalyst.
Procedure: The 4-propylbenzaldehyde reacts with ethylene oxide to form the oxolane ring, resulting in the formation of this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-scale Reactors: Utilizing large-scale reactors to handle the reactants and catalysts.
Optimized Conditions: Optimizing temperature, pressure, and reaction time to maximize yield and purity.
Purification: Employing purification techniques such as distillation or crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 3-(4-Propylphenyl)oxolan-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxolane ring to a more saturated form.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nitrating agents are employed for substitution reactions.
Major Products:
Oxidation Products: Ketones or carboxylic acids.
Reduction Products: Saturated oxolane derivatives.
Substitution Products: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
3-(4-Propylphenyl)oxolan-3-ol has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-Propylphenyl)oxolan-3-ol involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways: It can influence various biochemical pathways, leading to specific biological effects.
Comparison with Similar Compounds
3-(4-Methylphenyl)oxolan-3-ol: Similar structure with a methyl group instead of a propyl group.
3-(4-Ethylphenyl)oxolan-3-ol: Contains an ethyl group instead of a propyl group.
3-(4-Isopropylphenyl)oxolan-3-ol: Features an isopropyl group instead of a propyl group.
Uniqueness: 3-(4-Propylphenyl)oxolan-3-ol is unique due to its specific propyl substitution, which can influence its chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
3-(4-propylphenyl)oxolan-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-2-3-11-4-6-12(7-5-11)13(14)8-9-15-10-13/h4-7,14H,2-3,8-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLPLHYKEULPVQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C2(CCOC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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